N-(4-methylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide
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Overview
Description
N-(4-methylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a thiophene ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be achieved through the Pfitzinger reaction, involving the condensation of isatin with an aryl methyl ketone in the presence of a base. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst . The final step involves the formation of the carboxamide group through an amide coupling reaction using an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline or thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: SnCl2, H2/Pd
Substitution: Halogenated quinoline derivatives, thiophene boronic acids, Pd catalysts
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide in biological systems involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it may interact with specific enzymes or receptors, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
N-(4-methylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)-2-thiophen-2-ylquinoline-4-carboxamide: Similar structure but with a bromine substituent, which may alter its reactivity and biological activity.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of a quinoline ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the quinoline and thiophene rings, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-8-10-15(11-9-14)22-21(24)17-13-19(20-7-4-12-25-20)23-18-6-3-2-5-16(17)18/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQDXCHDMWTHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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